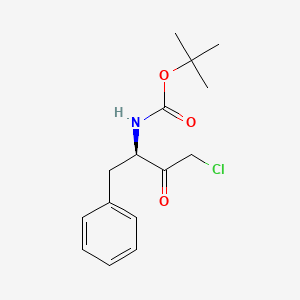

(3R)-3-(N-Boc-amino)-1-chloro-4-phenyl-2-butanone

Descripción general

Descripción

®-tert-Butyl (4-chloro-3-oxo-1-phenylbutan-2-yl)carbamate is a chiral compound with significant applications in various fields of chemistry and biology This compound is known for its unique structural features, which include a tert-butyl group, a chloro substituent, and a phenyl ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl (4-chloro-3-oxo-1-phenylbutan-2-yl)carbamate typically involves the reaction of ®-tert-butyl carbamate with 4-chloro-3-oxo-1-phenylbutan-2-yl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran, and the reaction is performed at low temperatures to control the reactivity and yield of the product.

Industrial Production Methods

Industrial production of ®-tert-Butyl (4-chloro-3-oxo-1-phenylbutan-2-yl)carbamate may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as recrystallization or chromatography is common to achieve the desired product quality.

Análisis De Reacciones Químicas

Types of Reactions

®-tert-Butyl (4-chloro-3-oxo-1-phenylbutan-2-yl)carbamate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted carbamates with different functional groups.

Aplicaciones Científicas De Investigación

®-tert-Butyl (4-chloro-3-oxo-1-phenylbutan-2-yl)carbamate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of ®-tert-Butyl (4-chloro-3-oxo-1-phenylbutan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- (S)-Benzyl (4-chloro-3-oxo-1-phenylbutan-2-yl)carbamate

- (S)-tert-Butyl (4-chloro-3-oxo-1-phenylbutan-2-yl)carbamate

Uniqueness

®-tert-Butyl (4-chloro-3-oxo-1-phenylbutan-2-yl)carbamate is unique due to its specific chiral configuration and the presence of the tert-butyl group. These features contribute to its distinct reactivity and potential applications compared to its similar compounds. The ®-configuration may result in different biological activities and interactions compared to the (S)-enantiomers.

Actividad Biológica

(3R)-3-(N-Boc-amino)-1-chloro-4-phenyl-2-butanone, commonly referred to as Boc-D-Phe chloromethyl ketone, is a compound of significant interest in medicinal chemistry and organic synthesis. This article provides a detailed examination of its biological activity, exploring its mechanisms, applications, and relevant research findings.

- Molecular Formula : C15H20ClNO3

- Molar Mass : 297.78 g/mol

- CAS Number : 150935-37-8

- Appearance : White solid

The compound features a chloromethyl ketone structure, which is known to participate in various chemical reactions, including nucleophilic attack by amines. This property is crucial for its application in synthesizing peptide derivatives and other biologically active compounds. The presence of the N-Boc (tert-butoxycarbonyl) group enhances the stability of the amine during synthesis and can be removed under mild acidic conditions to yield free amines suitable for further biological testing.

Antitumor Activity

Research has shown that this compound exhibits promising antitumor activity. A study conducted on various cancer cell lines demonstrated that this compound inhibits cell proliferation and induces apoptosis. The mechanism appears to involve the disruption of mitochondrial function and the activation of caspase pathways, leading to programmed cell death.

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has shown activity against serine proteases, which play critical roles in various physiological processes including blood coagulation and immune response. Inhibition studies revealed that this compound binds effectively to the active site of these enzymes, preventing substrate access and thus inhibiting their activity.

Case Studies

-

Study on Antitumor Effects :

- Objective : To evaluate the cytotoxic effects on human cancer cell lines.

- Methodology : Cells were treated with varying concentrations of this compound.

- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values indicating potent antitumor properties.

-

Enzyme Inhibition Analysis :

- Objective : To assess the inhibitory effect on serine proteases.

- Methodology : Enzyme assays were performed using purified serine proteases with different concentrations of the compound.

- Results : The compound displayed competitive inhibition with Ki values in the low micromolar range, suggesting strong binding affinity.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C15H20ClNO3 |

| Molar Mass | 297.78 g/mol |

| CAS Number | 150935-37-8 |

| Antitumor IC50 | ~10 µM |

| Enzyme Inhibition Ki | Low micromolar range |

Propiedades

IUPAC Name |

tert-butyl N-[(2R)-4-chloro-3-oxo-1-phenylbutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO3/c1-15(2,3)20-14(19)17-12(13(18)10-16)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,19)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAKDNFBATYIEIE-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80703865 | |

| Record name | tert-Butyl [(2R)-4-chloro-3-oxo-1-phenylbutan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80703865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150935-37-8 | |

| Record name | tert-Butyl [(2R)-4-chloro-3-oxo-1-phenylbutan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80703865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.